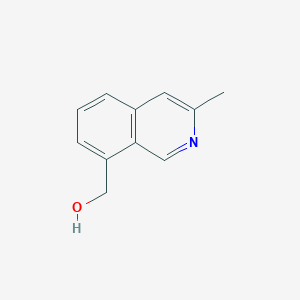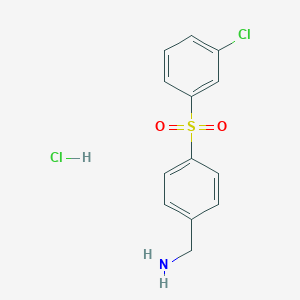
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO2S It is known for its unique structure, which includes a sulfonyl group attached to a phenyl ring, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 4-aminobenzylamine.
Reaction: The 3-chlorobenzenesulfonyl chloride is reacted with 4-aminobenzylamine in the presence of a base such as triethylamine. This reaction forms the intermediate (4-((3-chlorophenyl)sulfonyl)phenyl)methanamine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pH is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methanamine group can interact with receptors or other biomolecules, influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (4-((3-Bromophenyl)sulfonyl)phenyl)methanamine hydrochloride
- (4-((3-Fluorophenyl)sulfonyl)phenyl)methanamine hydrochloride
- (4-((3-Methylphenyl)sulfonyl)phenyl)methanamine hydrochloride
Uniqueness
(4-((3-Chlorophenyl)sulfonyl)phenyl)methanamine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Propiedades
Fórmula molecular |
C13H13Cl2NO2S |
|---|---|
Peso molecular |
318.2 g/mol |
Nombre IUPAC |
[4-(3-chlorophenyl)sulfonylphenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H12ClNO2S.ClH/c14-11-2-1-3-13(8-11)18(16,17)12-6-4-10(9-15)5-7-12;/h1-8H,9,15H2;1H |
Clave InChI |
NTPYPNHECDLGOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


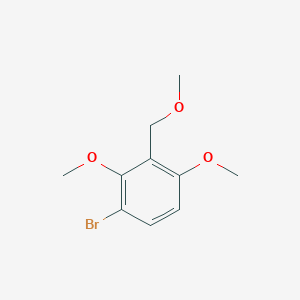
![2-Propen-1-one, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-3-(dimethylamino)-](/img/structure/B14036004.png)


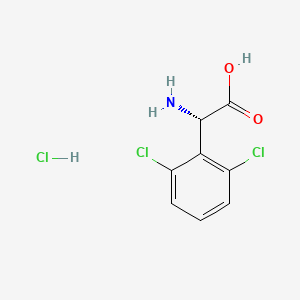
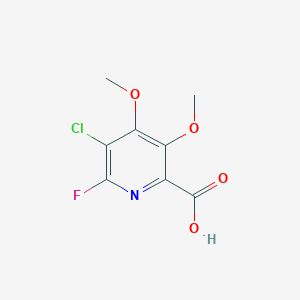


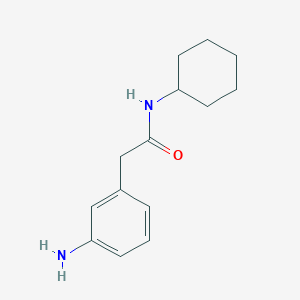
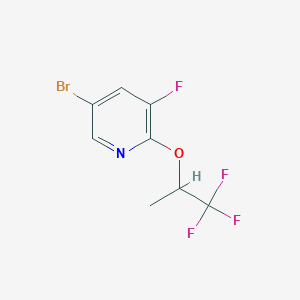
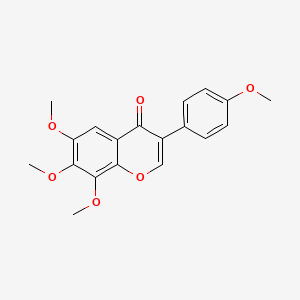
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
